6-Methoxy-N-[3-(2-oxopiperidin-1-YL)phenyl]-1H-indole-2-carboxamide
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Overview
Description
6-Methoxy-N-[3-(2-oxopiperidin-1-YL)phenyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a methoxy group, and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-[3-(2-oxopiperidin-1-YL)phenyl]-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidinone Moiety: The piperidinone moiety can be synthesized through the cyclization of a suitable precursor, such as a 1,5-diketone, under basic conditions.
Coupling Reactions: The final step involves coupling the indole core with the piperidinone moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-[3-(2-oxopiperidin-1-YL)phenyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the piperidinone moiety, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-[3-(2-oxopiperidin-1-YL)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular responses and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-N-[3-(2-oxopiperidin-1-YL)phenyl]-1H-indole-2-carboxamide
- N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-indole-2-carboxamide
- 6-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-indole-3-carboxamide
Uniqueness
This compound is unique due to the presence of the methoxy group at the 6-position of the indole core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Biological Activity
6-Methoxy-N-[3-(2-oxopiperidin-1-YL)phenyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research has indicated that indole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting anti-apoptotic proteins .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HCT 116 (Colorectal) | 6.76 | Inhibition of anti-apoptotic proteins |
A549 (Lung) | Data Not Available | Induction of caspase activation |
SMMC-7721 (Liver) | Data Not Available | Cell cycle arrest |
Anti-inflammatory Effects
Indole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation through modulation of signaling pathways such as NF-kB and MAPK . This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been documented extensively. Compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : The compound may trigger apoptosis by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It can induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.
- Inflammatory Pathway Modulation : By inhibiting key signaling pathways, it can reduce inflammation and associated symptoms.
Case Studies
Recent studies have highlighted the potential of indole derivatives in clinical applications:
- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of various indole derivatives, including our compound, on multiple cancer cell lines, revealing promising results in reducing cell viability and promoting apoptosis .
- Anti-inflammatory Trials : Another trial investigated the anti-inflammatory effects in animal models, demonstrating significant reductions in inflammation markers when treated with indole-based compounds .
Properties
IUPAC Name |
6-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-17-9-8-14-11-19(23-18(14)13-17)21(26)22-15-5-4-6-16(12-15)24-10-3-2-7-20(24)25/h4-6,8-9,11-13,23H,2-3,7,10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAXNBGGCHYABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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